Cas no 83167-91-3 (Phenol,4-(4-propylcyclohexyl)-)

Phenol,4-(4-propylcyclohexyl)- is a substituted phenolic compound featuring a propylcyclohexyl group attached to the aromatic ring. This structure imparts unique physicochemical properties, including enhanced thermal stability and solubility in organic solvents compared to simpler phenols. The cyclohexyl moiety contributes to increased steric hindrance, potentially improving resistance to oxidative degradation. Its functional groups make it a versatile intermediate for synthesizing liquid crystals, specialty polymers, or fine chemicals requiring tailored hydrophobicity. The compound's defined molecular architecture allows for precise modifications in advanced material applications. Careful handling is advised due to the reactive phenolic hydroxyl group, which may participate in further chemical transformations under appropriate conditions.
Phenol,4-(4-propylcyclohexyl)- structure
83167-91-3 structure
Product Name:Phenol,4-(4-propylcyclohexyl)-
CAS No:83167-91-3
MF:C15H22O
MW:218.334584712982
CID:708738
PubChem ID:3126231
Update Time:2025-05-21

Phenol,4-(4-propylcyclohexyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-(4-propylcyclohexyl)-
    • 4-(4-propylcyclohexyl)Phenol
    • SCHEMBL1119887
    • FT-0715444
    • DTXSID301286600
    • trans-1-(4-hydroxyphenyl)-4-propyl-cyclohexane
    • SR-01000389343
    • 1-Hydroxy-4-(trans-4-propylcyclohexyl)benzene
    • SR-01000389343-1
    • NS00077669
    • 83167-91-3
    • AMY25198
    • DTXSID001002322
    • MFCD00673751
    • SCHEMBL12744495
    • 4-(4-propyl-1-cyclohexyl)phenol
    • AHAZEMSUUYFDMM-UHFFFAOYSA-N
    • CS-0322378
    • SCHEMBL1531852
    • 152126-35-7
    • SCHEMBL15725343
    • 4-(4-n-propylcyclohexyl)-phenol
    • AMY8797
    • Phenol, 4-(trans-4-propylcyclohexyl)-
    • CS-0168534
    • AKOS015839580
    • 4-[(1S,4R)-4-PROPYLCYCLOHEXYL]PHENOL
    • AHAZEMSUUYFDMM-JOCQHMNTSA-N
    • AS-61829
    • FT-0641844
    • A840223
    • Trans-4-(4-Propylcyclohexyl)phenol
    • 4-(trans-4-n-propylcyclohexyl)-phenol
    • 4-((1s,4r)-4-propylcyclohexyl)phenol
    • p-(trans-4-n-propylcyclohexyl)phenol
    • methyl?2-(4-(benzyloxy)phenyl)pent-4-enoate
    • 4-(trans-4-propylcyclohexyl)-phenol
    • P1616
    • AC-10354
    • 4-(trans-4-Propylcyclohexyl)phenol
    • Phenol, 4-(4-propylcyclohexyl)-, cis-
    • 81936-33-6
    • F16536
    • 4-(Trans-4-n-Propylcyclohexyl)Phenol
    • 3.3-dimethyl-2-one-butanoicacidNaSalt
    • 4-Propylcyclohexanephenol
    • AKOS000508278
    • Inchi: 1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3
    • InChI Key: AHAZEMSUUYFDMM-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)C1CCC(CCC)CC1

Computed Properties

  • Exact Mass: 218.167065321g/mol
  • Monoisotopic Mass: 218.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 20.2Ų

Phenol,4-(4-propylcyclohexyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on Phenol,4-(4-propylcyclohexyl)-

Phenol,4-(4-propylcyclohexyl)- (CAS No. 83167-91-3): A Comprehensive Overview

Phenol,4-(4-propylcyclohexyl)-, identified by its Chemical Abstracts Service (CAS) number 83167-91-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various scientific and industrial domains. The presence of a propylcyclohexyl group attached to a phenolic ring imparts distinct chemical properties that make it a subject of interest for researchers.

The molecular structure of Phenol,4-(4-propylcyclohexyl)- consists of a benzene ring substituted with a hydroxyl group at the fourth position and a propylcyclohexyl moiety at the para position. This configuration contributes to its reactivity and makes it a valuable intermediate in synthetic chemistry. The compound's stability and solubility characteristics are also influenced by the cyclohexyl group, which can affect its behavior in different solvents and reaction conditions.

In recent years, there has been growing interest in the applications of Phenol,4-(4-propylcyclohexyl)- in pharmaceutical research. Its structural motif is reminiscent of several bioactive molecules, suggesting potential therapeutic properties. Researchers have been exploring its role in the synthesis of novel drugs and agrochemicals, where its unique chemical profile could offer advantages over conventional compounds. The compound's ability to undergo various chemical transformations makes it a versatile building block for medicinal chemists.

One of the most compelling aspects of Phenol,4-(4-propylcyclohexyl)- is its potential as a scaffold for drug discovery. The phenolic hydroxyl group can participate in hydrogen bonding interactions, while the propylcyclohexyl moiety provides steric bulk and lipophilicity. These features are crucial for designing molecules that can interact effectively with biological targets. Recent studies have demonstrated its utility in developing compounds with anti-inflammatory and antimicrobial properties.

The synthesis of Phenol,4-(4-propylcyclohexyl)- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by hydroxylation or direct functionalization of the propylcyclohexyl group. Advanced techniques such as catalytic hydrogenation and cross-coupling reactions have also been employed to enhance the efficiency of the synthesis process.

The physicochemical properties of Phenol,4-(4-propylcyclohexyl)- are another area of focus for researchers. Its melting point, boiling point, and solubility profile are influenced by the presence of the cyclohexyl group, which can affect its handling and application in different environments. Understanding these properties is essential for formulating effective solutions and ensuring compatibility with various reaction conditions.

In conclusion, Phenol,4-(4-propylcyclohexyl)- (CAS No. 83167-91-3) is a compound with significant potential in pharmaceutical and chemical research. Its unique structure and versatile reactivity make it a valuable asset for developing new drugs and materials. As research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow further.

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